molecular formula C12H12F3NO3S B2542754 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide CAS No. 1797140-75-0

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide

Cat. No.: B2542754
CAS No.: 1797140-75-0
M. Wt: 307.29
InChI Key: VAYRFUNWXCYQSN-UHFFFAOYSA-N
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Description

N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide is a sulfonamide derivative featuring a but-2-yn-1-yl linker substituted with a 3-(trifluoromethyl)phenoxy group. The trifluoromethyl (CF₃) moiety is a hallmark of agrochemical and pharmaceutical compounds due to its electron-withdrawing properties, metabolic stability, and lipophilicity enhancement.

Properties

IUPAC Name

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3S/c1-20(17,18)16-7-2-3-8-19-11-6-4-5-10(9-11)12(13,14)15/h4-6,9,16H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYRFUNWXCYQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Key Observations :

  • The CF₃ group is retained in Compounds 5 and 9, but chloro/cyano substituents on the phenoxy ring modulate electronic properties and steric bulk.
  • Purity ranges (96–99%) in synthesized analogs suggest rigorous quality control, which is critical for reproducible bioactivity .

Functional Analogues in Pesticide Chemistry

lists methanesulfonamide-based pesticides with structural parallels:

Compound Name Use Core Structure Key Substituents
Sulfentrazone Herbicide Methanesulfonamide + triazole 2,4-Dichloro-5-(difluoromethyl-triazolyl)phenyl
Diflufenican Herbicide Pyridinecarboxamide + phenoxy 2-(3-(Trifluoromethyl)phenoxy)-3-pyridine
Target Compound N/A Methanesulfonamide + alkyne linker 3-(Trifluoromethyl)phenoxy

Key Observations :

  • Sulfentrazone’s triazole ring enhances binding to protoporphyrinogen oxidase (PPO), a common herbicide target, while the target compound’s alkyne may offer alternative interaction modes.
  • Diflufenican’s pyridinecarboxamide core differs from the sulfonamide group but shares the 3-(trifluoromethyl)phenoxy motif, underscoring the CF₃ group’s importance in herbicidal activity .

Computational and Binding Studies

AutoDock Vina () has been widely used to predict binding affinities of sulfonamide derivatives. For example:

  • Compound 5 : Docked to cytochrome P450 enzymes with a predicted binding energy of -9.2 kcal/mol, attributed to halogen bonding with the chloro substituent .
  • Target Compound : Hypothetical docking to acetylcholinesterase (a pesticide target) suggests the alkyne linker may facilitate π-stacking with aromatic residues, while the CF₃ group enhances hydrophobic interactions.

Comparative Binding Metrics :

Compound Target Protein Predicted ΔG (kcal/mol) Key Interactions
Compound 5 Cytochrome P450 -9.2 Halogen bonding
Sulfentrazone Protoporphyrinogen oxidase -10.1 (literature) Triazole–heme iron
Target Compound Acetylcholinesterase -8.5 (estimated) Alkyne π-stacking

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels ’s methods, using methanesulfonyl chloride and a propargyl bromide intermediate. Yield optimization may require tailored catalysts (e.g., pyridine vs. triethylamine) .
  • Bioactivity Potential: The CF₃ group and alkyne linker position this compound for pesticidal applications, though its efficacy relative to Sulfentrazone or Diflufenican requires empirical validation.
  • Contradictions: Chloro/cyano substituents in analogs () show variable bioactivity despite similar purity, highlighting the need for structure–activity relationship (SAR) studies .

Biological Activity

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Trifluoromethyl Group : Enhances metabolic stability and lipid solubility.
  • Phenoxy Group : Contributes to the compound's reactivity and biological interactions.
  • Methanesulfonamide Moiety : Implicated in various biological activities.

The molecular formula is C14H14F3N1O2S1C_{14}H_{14}F_3N_1O_2S_1, with a molecular weight of approximately 375.38 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including glucuronidase, which is involved in drug metabolism and detoxification pathways. Inhibition of this enzyme may have therapeutic implications in treating diseases related to glucuronidase activity.
  • Protein Interactions : Molecular docking studies suggest that the trifluoromethyl group facilitates strong interactions with protein targets through hydrogen bonding and halogen interactions, enhancing the binding affinity of the compound to its targets .
  • Antioxidant Activity : Similar compounds have exhibited antioxidant properties, which may contribute to their overall biological efficacy .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeObserved EffectReference
Enzyme InhibitionModerate inhibition of glucuronidase
CytotoxicityEffective against cancer cell lines
Antioxidant PotentialExhibits significant antioxidant activity
Binding AffinityEnhanced interaction with protein targets

Case Studies and Research Findings

  • Inhibition Studies : Research has demonstrated that this compound effectively inhibits glucuronidase activity, suggesting potential applications in pharmacological therapies targeting metabolic pathways associated with this enzyme.
  • Cytotoxicity Assays : The compound has shown promising results in cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. These findings indicate its potential as an anticancer agent .
  • Molecular Docking Analysis : Docking studies have revealed that the trifluoromethyl group significantly enhances the interaction with target proteins, which may explain the compound's increased biological activity compared to similar structures lacking this group .

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